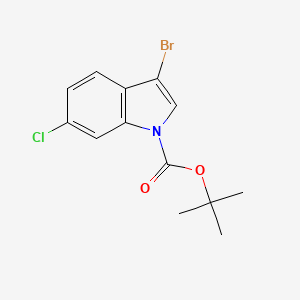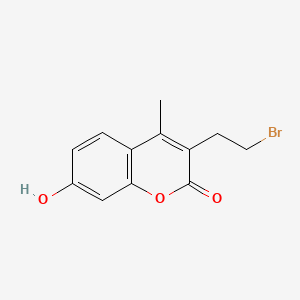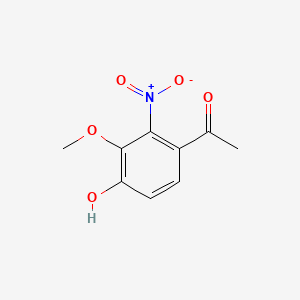
1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone” is a chemical compound with the molecular formula C9H9NO5 . It is also known by other names such as “4’-Hydroxy-3’-methoxy-5’-nitroacetophenone” and "Ethanone, 1-(4-hydroxy-3-methoxy-5-nitrophenyl)-" .
Molecular Structure Analysis
The molecular structure of “1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone” can be represented as a 2D Mol file or a computed 3D SD file . The exact structure details are not provided in the retrieved sources.Physical And Chemical Properties Analysis
The molecular weight of “1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone” is 211.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass are both 211.04807239 g/mol . The topological polar surface area is 92.4 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis of Chalcone Derivatives
- Summary of Application: “1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone” is used in the synthesis of chalcone derivatives . Chalcones are considered derivatives of the 1,3-diaryl-2-propene-1-one parent compound composed of two phenolic rings . They possess important pharmacological properties, such as analgesic, arthritis, anti-inflammatory, anti-pyretic, anti-bacterial, anti-viral, and anti-cancer effects .
- Methods of Application: The chalcone derivatives were prepared by acid catalysed one-step condensation of 1,3- or 1,4-diacetylbenzene and 1,3,5-triacetylbenzene with 4-hydroxy-3-methoxybenzaldehyde .
- Results or Outcomes: All compounds showed good effects for 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging, LPS-induced NO generation, and anti-neurotoxicity . Compounds 6 and 7 were potent suppressor of NO generation with the concentration range 10 µM and especially compound 8 showed very potent anti-inflammatory activity with 1 µM . In addition, the di- and tri-acetylbenzyl derivatives 6, 7, and 8 showed enhanced anti-neurotoxicity activity in cultured cortical neurons .
Synthesis of Entacapone
- Summary of Application: “1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone” is used in the synthesis of Entacapone . Entacapone is a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease .
- Methods of Application: The synthesis involves the amine-mediated demethylation of the precursor 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide .
- Results or Outcomes: The new synthesis of Entacapone has been achieved under mild conditions . Preliminary studies reveal in vitro activity for some compounds against tuberculosis (TB) and dengue .
Synthesis of Indole Derivatives
- Summary of Application: Although not directly mentioned, “1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone” could potentially be used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods of Application: The specific methods of application would depend on the specific indole derivative being synthesized .
- Results or Outcomes: Indole derivatives have shown good antioxidant activity with low side effects .
Synthesis of 4-Hydroxy-2-pyrones
- Summary of Application: “1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone” could potentially be used in the synthesis of 4-Hydroxy-2-pyrones .
- Methods of Application: The synthesis involves the use of an active derivative of carboxylic acid, such as 2-methylmalonyl chloride .
- Results or Outcomes: The specific results or outcomes would depend on the specific 4-Hydroxy-2-pyrone being synthesized .
Fluorogenic Reagent for Determination of Al3+
- Summary of Application: “1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone” could potentially be used as a fluorogenic reagent for the determination of Al3+ .
- Methods of Application: The specific methods of application would depend on the specific experimental setup .
- Results or Outcomes: The specific results or outcomes would depend on the specific experimental setup .
Synthesis of 2,4-Dihydroxy-7-Methoxy-1,4-Benzoxazin-3-One (DIMBOA)
- Summary of Application: Although not directly mentioned, “1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone” could potentially be used in the synthesis of DIMBOA . DIMBOA is a naturally occurring hydroxamic acid involved in plant defense .
- Methods of Application: The specific methods of application would depend on the specific DIMBOA derivative being synthesized .
- Results or Outcomes: DIMBOA has shown to have effects on various species .
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, and P501, advising on measures to take to prevent exposure and manage potential incidents .
Eigenschaften
IUPAC Name |
1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-5(11)6-3-4-7(12)9(15-2)8(6)10(13)14/h3-4,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMXLWJRXFETOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733707 |
Source


|
| Record name | 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone | |
CAS RN |
1260785-45-2 |
Source


|
| Record name | 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B580549.png)
![Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B580551.png)
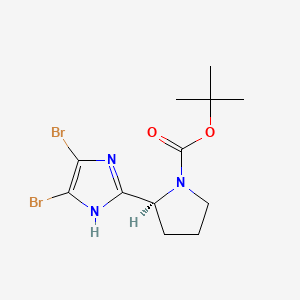
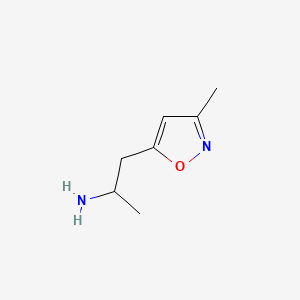

![5-Bromothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B580559.png)

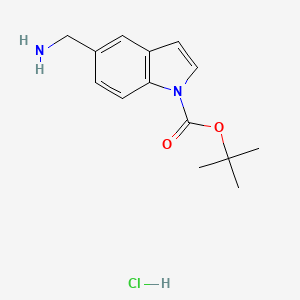

![4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B580565.png)
